4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzoic acid moiety linked to a chromen-2-one structure through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with a suitable benzoic acid derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its ability to generate reactive oxygen species can contribute to its anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzoic acid
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is unique due to the presence of the ethyl group at the 4-position of the chromen-2-one moiety, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-13-9-18(20)24-17-10-15(7-8-16(13)17)23-11-12-3-5-14(6-4-12)19(21)22/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPUUAVIUWAMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.